molecular formula C14H18O4 B1269043 4-(4-Butoxyphenyl)-4-oxobutanoic acid CAS No. 63471-88-5

4-(4-Butoxyphenyl)-4-oxobutanoic acid

Cat. No. B1269043
CAS RN: 63471-88-5
M. Wt: 250.29 g/mol
InChI Key: ONTSRRHNDXFIRG-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a chemical compound of interest in various fields of chemistry and materials science. Due to its unique structural features, it has been the subject of numerous studies exploring its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Butoxyphenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with specific amines or ketones and is characterized by techniques like FT-IR, 1^1H NMR, and single-crystal X-ray diffraction. Microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid has also been developed, providing a broad range of substrates for the synthesis of 4-oxobutenoic acids with moderate to excellent yields (Nayak et al., 2014) (Uguen et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using FT-IR, 1^1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction. These studies reveal detailed insights into the molecular geometry, confirming structures through comparison of experimental and calculated (DFT) values. Notably, the NH stretching frequency is red-shifted in the IR spectrum, indicating weakening of the NH bond, which is crucial for understanding proton transfer mechanisms (Raju et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including intramolecular cyclization, leading to the formation of N-substituted 5-aryl-3-imino-3H-furan-2-ones. Such reactions demonstrate the compounds' reactivity and potential for forming complex cyclic structures (Rubtsov & Zalesov, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability, absorption wavelengths, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. The thermal stability is often assessed using DTA and TGA analysis, providing insights into their applications in different environments (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, molecular electrostatic potential, HOMO and LUMO analysis, and hyperpolarizability, are crucial for applications in nonlinear optics and as biologically active species. The first hyperpolarizability and infrared intensities reported for these compounds indicate their potential as nonlinear optical materials. NBO analysis is used to study the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Scientific Research Applications

Molecular and Structural Studies

4-(4-Butoxyphenyl)-4-oxobutanoic acid and similar compounds have been extensively studied for their molecular and structural properties. For instance, the vibrational, structural, electronic, and optical characteristics of related butanoic acid derivatives have been investigated using both experimental spectroscopy and theoretical calculations. These studies often involve molecular docking, vibrational spectroscopy, and analysis of electron localization function, which contribute to understanding the molecular interactions and stability of these compounds (Vanasundari et al., 2018).

Nonlinear Optical Materials

Research has indicated that certain butanoic acid derivatives possess properties suitable for nonlinear optical materials. Their dipole moment and hyperpolarizabilities are key factors in this regard. Such materials are important for applications in photonics and optoelectronics (Rahul Raju et al., 2015).

Synthesis and Chemical Reactions

The synthesis and study of reactions involving butanoic acid derivatives, including 4-(4-Butoxyphenyl)-4-oxobutanoic acid, have been an area of significant interest. Improved synthesis methods and reaction pathways for these compounds have been developed, which are crucial for their application in various chemical and pharmaceutical fields (G. Miller et al., 1981).

Biologically Active Species

These compounds are also studied as biologically active species and intermediates for further derivatization. Their synthesis often involves reactions with other chemicals, providing insights into their potential biological activities (Mélanie Uguen et al., 2021).

Precursors in Biosynthesis

Certain butanoic acid derivatives are investigated as precursors in the biosynthesis of other compounds, such as alkaloids and naphthoquinones. This highlights their role in complex biological pathways and potential applications in bioengineering (E. Leete & George B. Bodem, 1973).

properties

IUPAC Name

4-(4-butoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-3-10-18-12-6-4-11(5-7-12)13(15)8-9-14(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTSRRHNDXFIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342092
Record name 4-(4-Butoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butoxyphenyl)-4-oxobutanoic acid

CAS RN

63471-88-5
Record name 4-(4-Butoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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